Nefopam-d3 N-Oxide is a deuterated derivative of Nefopam, a non-opioid analgesic primarily used for pain relief. The incorporation of deuterium atoms into the Nefopam structure enhances its stability and allows for more accurate pharmacokinetic studies. This compound is classified as an analgesic and is particularly useful in scientific research due to its unique isotopic labeling.
This compound falls under the category of non-opioid analgesics and is recognized for its role in pain management without the side effects commonly associated with opioids, such as respiratory depression. It is also classified as a deuterated compound, which makes it valuable in pharmacological research.
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium into the Nefopam molecule. This is typically achieved through several chemical reactions where hydrogen atoms are replaced with deuterium.
Nefopam-d3 N-Oxide features a complex molecular structure characterized by its unique arrangement of atoms, including deuterium. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
Nefopam-d3 N-Oxide can undergo several types of chemical reactions:
Nefopam-d3 N-Oxide exerts its analgesic effects through mechanisms similar to those of its parent compound, Nefopam:
These mechanisms result in effective pain relief without the respiratory depressant effects associated with opioid medications.
Relevant data on these properties can be obtained from various chemical databases like PubChem .
Nefopam-d3 N-Oxide has significant applications in scientific research:
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of the active metabolite Nefopam N-Oxide, which arises from the oxidation of the centrally acting analgesic nefopam. Its molecular formula is C₁₇H₁₆D₃NO₂, with a molecular weight of 272.36 g/mol, reflecting a 3.01 g/mol increase over the non-deuterated form (C₁₇H₁₉NO₂; 269.35 g/mol) [7] [10]. Deuterium atoms are incorporated at the N-methyl group (‑CD₃), a strategic modification that preserves the core benzoxazocine structure while introducing isotopic distinction [1] [8]. The CAS number for this labeled compound is 1346603-50-6, distinct from its unlabeled counterpart (66091-32-5) [8] [10].
The isotopic labeling minimizes kinetic isotope effects due to stronger C-D bonds, maintaining chemical reactivity akin to the non-deuterated molecule while enabling precise analytical differentiation. The N-Oxide functional group (-N⁺(O⁻)-) remains intact, ensuring metabolic and physicochemical fidelity to the parent metabolite [7]. This design supports its primary role as an internal standard in mass spectrometry, where the 3 Da mass shift allows clear separation from endogenous compounds in biological matrices [7] [9].
Table 1: Key Chemical Identifiers of Nefopam-d3 N-Oxide
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₆D₃NO₂ |
Molecular Weight | 272.36 g/mol |
CAS Number | 1346603-50-6 |
Unlabeled N-Oxide CAS | 66091-32-5 |
Deuterium Position | N-Methyl group (-CD₃) |
SMILES Notation | [2H]C([2H])([2H])N1(=O)CCOC(c2ccccc2)c3ccccc3C1 |
Deuterated drug development emerged in the 1970s to exploit kinetic isotope effects for optimizing pharmacokinetics. Nefopam-d3 N-Oxide descends from this lineage, rooted in the parent drug nefopam (originally fenazocine). First synthesized in the 1960s, nefopam transitioned from a muscle relaxant to a non-opioid analgesic with unique neuromodulatory properties [2] [5]. By the 2000s, deuterated analogs gained traction to facilitate metabolite tracking in drug development. Nefopam-d3 N-Oxide exemplifies this trend, synthesized via oxidation of nefopam-d3 using electrophilic agents (e.g., H₂O₂/KMnO₄) under controlled conditions, with deuterium introduced via deuterated methyl iodide or deuterium exchange [7] [9].
Deuteration minimizes analytical interference in studies of nefopam’s metabolism. The parent drug undergoes hepatic transformation via two primary pathways:
Nefopam-d3 N-Oxide’s primary research utility lies in quantitative bioanalysis. As an internal standard in LC-MS/MS, it corrects for matrix effects and instrument variability during nefopam metabolite quantification in plasma, urine, or tissues. This enables precise pharmacokinetic (PK) profiling, such as calculating metabolite-to-parent ratios to evaluate metabolic stability [7] [8]. For example, studies using this compound revealed interindividual variability in N-Oxide formation, potentially linked to polymorphisms in flavin-containing monooxygenase (FMO3) enzymes [7].
Beyond analytics, it elucidates nefopam’s dual mechanisms of action:
Table 2: Research Applications of Nefopam-d3 N-Oxide
Application | Research Impact |
---|---|
Mass Spectrometry | Internal standard for quantifying nefopam metabolites |
Metabolic Pathway Analysis | Isolates N-Oxidation from competing N-demethylation |
Enzyme Kinetics | Probes FMO3 activity and genetic variability |
Mechanism Elucidation | Tests bioactivity of oxidized nefopam derivatives |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1